molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3

N-[4-(2-hydroxyethyl)phenyl]acetamide

Cat. No. B1335760
CAS RN: 83345-11-3
M. Wt: 179.22 g/mol
InChI Key: VYEJXTZQKRHBHH-UHFFFAOYSA-N
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Description

“N-[4-(2-hydroxyethyl)phenyl]acetamide” is a chemical compound with the CAS Number: 83345-11-3. It has a molecular weight of 179.22 . The compound is stored in a dry room at normal temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “N-[4-(2-hydroxyethyl)phenyl]acetamide” is 1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13) . This indicates that the compound has a molecular formula of C10H13NO2.

Scientific Research Applications

Medicinal Chemistry and Drug Design

N-[4-(2-hydroxyethyl)phenyl]acetamide: and its derivatives are actively studied in medicinal chemistry for their potential therapeutic effects. The compound’s structure allows for the synthesis of various derivatives that can be tailored for specific pharmacological activities . For instance, certain N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or even superior to paracetamol . This highlights the compound’s significance in the design of new pharmaceuticals aimed at enhancing life quality through improved safety and efficacy.

Computational Chemistry Applications

In computational chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide serves as a model compound for studying drug interactions at the molecular level. Its molecular structure, featuring specific functional groups, makes it suitable for computational studies to predict biological activity and optimize drug properties before synthesis .

Synthesis of Biologically Active Substances

The compound is used as a precursor in the synthesis of biologically active substances. Its versatility in forming bonds with various functional groups enables the creation of a wide range of synthetic, semi-synthetic, and natural biologically active substances .

Pharmacological Research

Pharmacological research utilizes N-[4-(2-hydroxyethyl)phenyl]acetamide to explore its effects on biological systems. Studies have investigated its role in pain management, demonstrating its potential as an analgesic agent .

Chemical Diversity and Drug Safety

The chemical diversity of N-[4-(2-hydroxyethyl)phenyl]acetamide and its derivatives is of great interest. Researchers aim to design new derivatives that are safe and effective, contributing to the diversity of compounds available for drug development .

Industrial Organic Chemistry

In industrial organic chemistry, N-[4-(2-hydroxyethyl)phenyl]acetamide is involved in the development of processes for existing pharmaceuticals. Its structure is key in understanding the physicochemical properties that influence industrial-scale synthesis .

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant activity of N-phenylacetamide derivatives. These studies are crucial for developing new treatments for epilepsy and other seizure-related disorders .

Commercial Availability for Research

Lastly, the commercial availability of N-[4-(2-hydroxyethyl)phenyl]acetamide facilitates its use in scientific research. Suppliers like MilliporeSigma provide this compound for various research applications, ensuring that scientists have access to high-quality materials for their studies .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-[4-(2-hydroxyethyl)phenyl]acetamide” are not available, related compounds have been studied for their antimicrobial and antiproliferative properties . This suggests potential avenues for future research.

properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJXTZQKRHBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391170
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydroxyethyl)phenyl]acetamide

CAS RN

83345-11-3
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the product from step (b) (55.3 g) in methanol (250 ml) and 1N aqu. NaOH (500 ml) was stirred at room temperature for 1 hour. The methanol was evaporated in vacuo and the remaining aqueous solution adjusted to pH 4 (2N aqu. HCl), saturated with NaCl, and extracted with ethyl acetate (×3). The combined extracts were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give a brown oil which was flash chromatographed through a silica column using ethyl acetate and then crystallised from ethyl acetate to give the desired product (51.7 g).
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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